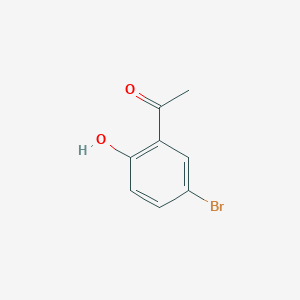

5'-Bromo-2'-hydroxyacetophenone

Description

Properties

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCCNFFIOWYINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162864 | |

| Record name | Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-75-5 | |

| Record name | 5′-Bromo-2′-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(5-bromo-2-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1450-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5'-Bromo-2'-hydroxyacetophenone chemical properties

An In-depth Technical Guide to 5'-Bromo-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic crystalline solid that serves as a crucial intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications and safety profile. The information is intended to support research and development activities in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

This compound is a white to off-white or pale yellow crystalline powder at room temperature.[1][2] It is composed of a substituted aromatic ring containing a ketone, a hydroxyl group, and a bromine atom.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₂ | [1][2][3][4] |

| Molecular Weight | 215.04 g/mol | [1][2][3] |

| CAS Number | 1450-75-5 | [1][2][3][4] |

| Melting Point | 58-61 °C | [1][2][3][5][6] |

| Boiling Point | 282.6 °C @ 760 mmHg | [1][3] |

| 135-143 °C @ 16 Torr | [6] | |

| Density | 1.586 - 1.6 g/cm³ | [1][3] |

| Flash Point | 124.7 °C | [1][3] |

| Vapor Pressure | 0.00194 mmHg @ 25°C | [1] |

| Solubility | Soluble in Chloroform | [6] |

| Appearance | White to pale yellow crystalline powder | [2] |

| LogP | 2.36 - 3.11 | [1][3] |

| Refractive Index | 1.591 | [1] |

Spectral Data

Mass spectrometry data for this compound shows a molecular ion peak at m/z 214.[7] Key fragments are observed at m/z values including 43.0 (29.9%) and 63.0 (25.6%).[7]

Experimental Protocols

Synthesis via Fries Rearrangement

A primary method for synthesizing this compound is the Fries rearrangement of 4-bromophenyl acetate.[2][8]

Methodology:

-

Acetylation of p-Bromophenol: To a three-neck flask containing p-Bromophenol (92 g, 536 mmol), add acetyl chloride (46 g, 590 mmol) dropwise at 0°C.[8]

-

Stir the mixture at room temperature for 2 hours.[8]

-

Fries Rearrangement: Increase the temperature to 130°C and add aluminum chloride (128 g, 965 mmol) in portions.[8]

-

Maintain the mixture at 130°C and stir for an additional 2 hours.[8]

-

Work-up: After the reaction is complete, cool the mixture and add ice-water.[8]

-

Extract the product with ethyl acetate.[8]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent to yield the final product as a white solid (Yield: 87%).[8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 5-Bromo-2-hydroxyacetophenone CAS#: 1450-75-5 [m.chemicalbook.com]

- 3. This compound | CAS#:1450-75-5 | Chemsrc [chemsrc.com]

- 4. This compound | C8H7BrO2 | CID 95991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 5-Bromo-2-hydroxyacetophenone - Safety Data Sheet [chemicalbook.com]

- 7. 5-Bromo-2-hydroxyacetophenone(1450-75-5) IR Spectrum [chemicalbook.com]

- 8. 5-Bromo-2-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

5'-Bromo-2'-hydroxyacetophenone CAS number 1450-75-5

An In-depth Technical Guide to 5'-Bromo-2'-hydroxyacetophenone

CAS Number: 1450-75-5

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its role as a precursor to biologically active molecules.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and chemical handling.

| Property | Value | Reference |

| CAS Number | 1450-75-5 | [2] |

| Molecular Formula | C₈H₇BrO₂ | [2] |

| Molecular Weight | 215.04 g/mol | [2] |

| Melting Point | 58-61 °C | |

| Boiling Point | 282.6 °C at 760 mmHg | [1] |

| Density | 1.586 g/cm³ | [1] |

| Solubility | Soluble in Chloroform | |

| pKa | 9.59 ± 0.18 (Predicted) | |

| LogP | 2.357 | [1] |

Synthesis

The primary method for synthesizing this compound is through the Fries rearrangement of 4-bromophenyl acetate.[3] This reaction is catalyzed by a Lewis acid, typically aluminum chloride, and involves the migration of the acetyl group from the phenolic ester to the aromatic ring.[4][5]

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol details the synthesis of this compound from 4-bromophenol (B116583) and acetyl chloride.

Materials:

-

4-Bromophenol

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice-water

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Place 92 g (536 mmol) of 4-bromophenol into a three-neck flask.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add 46 g (590 mmol) of acetyl chloride dropwise to the flask.

-

Stir the mixture at room temperature for 2 hours.

-

Increase the temperature to 130 °C.

-

Add 128 g (965 mmol) of anhydrous aluminum chloride in portions.

-

Continue stirring the mixture at 130 °C for 2 hours.[3]

-

After the reaction is complete, cool the mixture and carefully add it to ice-water to quench the reaction.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The resulting white solid is this compound (yield: ~87%).[3]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound | C8H7BrO2 | CID 95991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent enantioselective inhibition of DNA-dependent protein kinase (DNA-PK) by atropisomeric chromenone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5'-Bromo-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 5'-Bromo-2'-hydroxyacetophenone. The information herein is intended to support research and development activities where this compound is utilized as a key chemical intermediate.

Molecular Structure and Chemical Properties

This compound is a substituted aromatic ketone with the chemical formula C₈H₇BrO₂.[1][2] At room temperature, it exists as a white to off-white or pale yellow crystalline solid.[1][3] The molecule features a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and an acetyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1450-75-5 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [1][2] |

| Melting Point | 58-61 °C | [1][4] |

| Boiling Point | 282.6 °C at 760 mmHg | [1] |

| Density | 1.586 g/cm³ | [1] |

| Solubility | Soluble in Chloroform | [5] |

| Appearance | White to pale yellow crystalline powder | [3] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the Fries rearrangement of 4-bromophenyl acetate (B1210297).[3][6] This reaction involves the migration of the acetyl group from the phenolic oxygen to the ortho position of the aromatic ring, catalyzed by a Lewis acid such as aluminum chloride.[6][7]

Experimental Protocol: Fries Rearrangement

This protocol describes the synthesis of this compound from 4-bromophenol (B116583) and acetyl chloride, which first forms 4-bromophenyl acetate in situ, followed by the Fries rearrangement.

Materials:

-

p-Bromophenol

-

Acetyl chloride

-

Anhydrous aluminum chloride

-

Ethyl acetate

-

Ice-water

-

Anhydrous sodium sulfate

Procedure:

-

In a three-neck flask, place 92 g (536 mmol) of p-bromophenol.

-

Slowly add 46 g (590 mmol) of acetyl chloride dropwise at 0 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Increase the temperature to 130 °C and add 128 g (965 mmol) of anhydrous aluminum chloride in portions.

-

Continue stirring the mixture at 130 °C for 2 hours.

-

After the reaction is complete, cool the mixture and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The resulting white solid is this compound (yield: 87%).[1]

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -COCH₃ |

| ~6.9 | Doublet | 1H | Ar-H |

| ~7.5 | Doublet of doublets | 1H | Ar-H |

| ~7.8 | Doublet | 1H | Ar-H |

| ~12.0 | Singlet | 1H | -OH |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~28 | -COCH₃ |

| ~115 | Ar-C |

| ~119 | Ar-C |

| ~120 | Ar-C |

| ~132 | Ar-C |

| ~139 | Ar-C |

| ~162 | Ar-C-OH |

| ~204 | C=O |

Note: The predicted NMR data is based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl) |

| ~1650 | C=O stretch (ketone) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (phenol) |

| ~600 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry of this compound shows a characteristic isotopic pattern for bromine.

Table 5: Major Mass Spectral Fragments

| m/z | Ion |

| 214/216 | [M]⁺ (Molecular ion peak with Br isotopes) |

| 199/201 | [M-CH₃]⁺ |

| 171/173 | [M-COCH₃]⁺ |

| 120 | [M-Br-CH₃]⁺ |

| 43 | [COCH₃]⁺ |

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules.

Precursor for Chromen-4-ones

This compound is a key starting material for the preparation of 6-bromochromen-4-one. Chromen-4-one derivatives are known to be potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair.[5][8] Inhibition of DNA-PK can enhance the efficacy of radiotherapy and chemotherapy in cancer treatment.[9][10][11]

References

- 1. 5-Bromo-2-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. This compound | C8H7BrO2 | CID 95991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS#:1450-75-5 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA-PK inhibition extends the therapeutic effects of Top2 poisoning to non-proliferating cells, increasing activity at a cost - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 5'-Bromo-2'-hydroxyacetophenone from 4-bromophenol

This whitepaper provides an in-depth guide for the synthesis of 5'-Bromo-2'-hydroxyacetophenone, a valuable intermediate in pharmaceutical and fine chemical research. The synthesis is presented as a two-step process, commencing with the acetylation of 4-bromophenol (B116583) to form 4-bromophenyl acetate (B1210297), followed by a Lewis acid-catalyzed Fries rearrangement to yield the target product. This document offers detailed experimental protocols, summarizes key quantitative data, and illustrates the reaction pathway and experimental workflow for clarity.

Introduction

This compound is a key building block in the synthesis of various biologically active compounds and specialized chemicals.[1] Its preparation from the readily available starting material, 4-bromophenol, is a common requirement in synthetic chemistry laboratories. The most established route involves an initial esterification followed by the Fries rearrangement, a reliable method for converting phenolic esters into hydroxyaryl ketones.[2][3]

The Fries rearrangement is an ortho- and para-selective reaction, and the desired regioselectivity can be achieved by carefully controlling the reaction conditions, such as temperature and solvent.[4] For the synthesis of this compound, the ortho-isomer, high-temperature conditions are typically employed.[2][5]

Overall Synthesis Pathway

The conversion of 4-bromophenol to this compound is accomplished in two primary stages:

-

Acetylation: 4-bromophenol is first converted to its corresponding ester, 4-bromophenyl acetate. This is typically achieved by reacting the phenol (B47542) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640).

-

Fries Rearrangement: The intermediate ester, 4-bromophenyl acetate, undergoes a rearrangement reaction in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the final product. The acyl group migrates from the phenolic oxygen to the ortho position on the aromatic ring.[6]

Experimental Protocols & Data

This section details the experimental procedures for the synthesis. A one-pot procedure is also described, which combines the acetylation and rearrangement steps, offering an efficient alternative.

This step involves the esterification of 4-bromophenol. The following protocol is based on established laboratory procedures.[7][8]

Protocol:

-

To a solution of 4-bromophenol in a suitable solvent like pyridine or methylene (B1212753) chloride, add an acetylating agent such as acetyl chloride or acetic anhydride dropwise at 0°C.

-

Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into dilute hydrochloric acid and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude 4-bromophenyl acetate.

-

Purify the residue by silica (B1680970) gel column chromatography if necessary.

Table 1: Summary of Quantitative Data for Acetylation of 4-Bromophenol

| Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromophenol | 1.0 | Acetyl chloride | 1.1 | Methylene Chloride | 0 to RT | 1 | 85 | [7] |

| Bromophenol | 1.0 | Acetic anhydride | 1.1 | Pyridine | 0 to RT | - | 62 | [8] |

Note: Reaction times and yields can vary based on the specific scale and purity of reagents.

This is the critical rearrangement step. High temperatures are crucial to favor the formation of the desired ortho product.[2][9] The following protocol is adapted from a reported synthesis.

Protocol:

-

Place 4-bromophenyl acetate in a reaction vessel equipped for heating and stirring.

-

Heat the ester to a molten state (if solvent-free) or dissolve in a high-boiling inert solvent.

-

Gradually add anhydrous aluminum chloride (AlCl₃) in portions while maintaining the temperature at approximately 130°C.

-

Stir the mixture at this temperature for 2 hours.

-

After the reaction is complete, cool the mixture and carefully quench it by adding it to a mixture of ice and water.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.

-

The resulting solid can be purified by recrystallization.

Table 2: Summary of Quantitative Data for Fries Rearrangement

| Starting Material | Lewis Acid | Molar Ratio (Acid:Ester) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |

| 4-Bromophenyl acetate | AlCl₃ | ~1.8 | 130 | 2 | None | 87 |

An efficient one-pot synthesis combines both steps, avoiding the isolation of the intermediate ester.

Protocol:

-

Place 4-bromophenol (1.0 eq.) in a three-neck flask.

-

Cool the flask to 0°C and slowly add acetyl chloride (1.1 eq.) dropwise.

-

After addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Increase the temperature to 130°C and add anhydrous aluminum chloride (1.8 eq.) in portions.

-

Maintain the reaction at 130°C for 2 hours.

-

Cool the reaction mixture and quench by adding it to ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the product.

Experimental Workflow Visualization

The general workflow for the synthesis, including reaction and subsequent workup, is outlined below.

Conclusion

The synthesis of this compound from 4-bromophenol via acetylation and subsequent Fries rearrangement is a robust and high-yielding process. The key to successfully obtaining the desired ortho-isomer is maintaining a high reaction temperature (above 130°C) during the aluminum chloride-catalyzed rearrangement. The described one-pot procedure offers an efficient and streamlined approach for laboratory-scale synthesis, making it a valuable method for researchers in drug development and organic synthesis.

References

- 1. 5′-溴-2′-羟基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. byjus.com [byjus.com]

- 5. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 6. grokipedia.com [grokipedia.com]

- 7. Synthesis routes of 4-Bromophenyl acetate [benchchem.com]

- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Fries Rearrangement: A Comprehensive Technical Guide to the Synthesis of 5'-Bromo-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Fries rearrangement, with a specific focus on its application in the synthesis of 5'-Bromo-2'-hydroxyacetophenone, a valuable intermediate in pharmaceutical and organic synthesis. This document details the reaction mechanism, experimental protocols, and factors influencing product distribution.

Introduction to the Fries Rearrangement

The Fries rearrangement is a powerful and versatile organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst. This reaction involves the intramolecular or intermolecular migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers. The regioselectivity of this rearrangement can be strategically controlled by manipulating reaction conditions, most notably temperature and solvent polarity.

The synthesis of hydroxyaryl ketones is of significant industrial importance as these compounds serve as key precursors for a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.

The Mechanism of the Fries Rearrangement

The generally accepted mechanism for the Fries rearrangement proceeds through the formation of an acylium ion intermediate. The reaction can be delineated into the following key steps:

-

Coordination of the Lewis Acid: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the aryl ester. This oxygen is more electron-rich and thus a better Lewis base than the phenolic oxygen.

-

Formation of the Acylium Ion: This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of a resonance-stabilized acylium ion and an aluminum phenoxide complex.

-

Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring in a manner analogous to a Friedel-Crafts acylation. This attack can occur at the ortho or para position.

-

Hydrolysis: A final aqueous workup hydrolyzes the aluminum complex to yield the hydroxy aryl ketone product.

The reaction can proceed through both intramolecular and intermolecular pathways. Crossover experiments, where two different aryl esters are subjected to rearrangement conditions, have shown the formation of mixed products, confirming the existence of an intermolecular pathway involving a free acylium ion.

Mechanism for the Formation of this compound

The starting material for the synthesis of this compound via the Fries rearrangement is 4-bromo-2-acetylphenyl acetate. The mechanism for its rearrangement is as follows:

Factors Influencing Regioselectivity

The ratio of ortho to para isomers in the Fries rearrangement is highly dependent on the reaction conditions.

Temperature

Temperature is a critical factor in determining the product distribution.

-

Low Temperatures (typically < 60 °C): Favor the formation of the para isomer, which is generally considered the kinetic product.

-

High Temperatures (typically > 160 °C): Promote the formation of the ortho isomer, which is the thermodynamically more stable product. The increased stability of the ortho isomer is attributed to the formation of a stable bidentate complex (chelate) between the Lewis acid and the proximate hydroxyl and carbonyl groups.

Solvent Polarity

The polarity of the solvent also plays a significant role in directing the regioselectivity.

-

Non-polar Solvents: Favor the formation of the ortho product. In non-polar media, the acylium ion is thought to exist as a "tight" ion pair with the phenoxide complex, promoting an intramolecular acyl transfer to the nearby ortho position.

-

Polar Solvents: Increase the proportion of the para product. In polar solvents, the acylium ion is better solvated and exists as a "freer" species, allowing for intermolecular acylation to occur, with a preference for the sterically less hindered and often thermodynamically favored para position.

Substituent Effects

The electronic nature and position of substituents on the aromatic ring can influence both the reaction rate and the regioselectivity.

-

Electron-donating groups: Generally accelerate the reaction.

-

Electron-withdrawing groups: Can deactivate the ring and impede the rearrangement.

-

Steric hindrance: Bulky substituents can sterically hinder attack at the ortho position, favoring the formation of the para isomer.

In the case of 4-bromo-2-acetylphenyl acetate, the bromine atom is an ortho, para-directing deactivator. The directing influence of the substituents on the electrophilic attack of the acylium ion will determine the final product distribution.

Experimental Protocols

The following are general experimental protocols for the synthesis of the precursor, 4-bromophenyl acetate, and its subsequent Fries rearrangement to this compound.

Synthesis of 4-Bromophenyl Acetate

A common method for the synthesis of aryl esters is the acylation of the corresponding phenol.

Materials:

-

Acetyl chloride or Acetic anhydride

-

Anhydrous aluminum chloride

-

Methylene (B1212753) chloride (or another suitable solvent)

-

Ice water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend anhydrous aluminum chloride in methylene chloride in a flask, and cool the mixture in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

After stirring for a short period, add 4-bromophenol to the mixture.

-

Allow the reaction to stir at room temperature for approximately one hour.

-

Quench the reaction by slowly adding ice water.

-

Perform an extraction with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with

Spectroscopic Analysis of 5'-Bromo-2'-hydroxyacetophenone: A Technical Guide

Introduction: 5'-Bromo-2'-hydroxyacetophenone is an organic compound with the chemical formula C₈H₇BrO₂.[1] It belongs to the class of substituted acetophenones, which are common precursors and intermediates in the synthesis of various pharmaceuticals and biologically active compounds. The structural verification and purity assessment of this compound rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides a detailed overview of the NMR and IR spectral data for this compound, along with standardized experimental protocols for data acquisition, aimed at researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Presentation

¹H NMR (Proton NMR) Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The predicted data for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent is summarized below.

| Signal Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |

| -OH (Phenolic) | ~12.0 | Singlet (broad) | 1H | N/A |

| H-6' (Aromatic) | ~7.8 | Doublet (d) | 1H | ~2.5 |

| H-4' (Aromatic) | ~7.5 | Doublet of Doublets (dd) | 1H | ~8.8, 2.5 |

| H-3' (Aromatic) | ~6.9 | Doublet (d) | 1H | ~8.8 |

| -COCH₃ (Acetyl) | ~2.6 | Singlet (s) | 3H | N/A |

¹³C NMR (Carbon NMR) Spectral Data

The ¹³C NMR spectrum identifies the different carbon environments within the molecule. The predicted chemical shifts are referenced to a standard solvent signal.

| Signal Assignment | Predicted Chemical Shift (δ) [ppm] |

| C=O (Carbonyl) | ~204 |

| C-2' (C-OH) | ~162 |

| C-4' (C-H) | ~139 |

| C-6' (C-H) | ~122 |

| C-1' (C-C=O) | ~119 |

| C-3' (C-H) | ~115 |

| C-5' (C-Br) | ~113 |

| -CH₃ (Methyl) | ~26 |

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The data below indicates the expected absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3400-3100 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| ~3100-3000 | Medium | C-H Stretch | Aromatic |

| ~1650 | Strong | C=O Stretch | Ketone (Aryl) |

| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Phenol |

| ~820 | Strong | C-H Bend | para-Substituted Ring |

| ~600 | Medium | C-Br Stretch | Aryl Halide |

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of NMR and IR spectra for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of solid this compound.

-

Transfer the sample into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the tube and gently vortex or agitate until the sample is fully dissolved.

-

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

-

Instrument Parameters (for a 400 MHz Spectrometer) :

-

Experiment : Standard ¹H (proton) and ¹³C (carbon) 1D acquisitions.

-

Temperature : 298 K (25 °C).

-

¹H NMR Parameters :

-

Pulse Program : Standard 30° or 90° pulse.

-

Spectral Width : ~16 ppm.

-

Acquisition Time : ~3-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64 (adjust based on concentration).

-

-

¹³C NMR Parameters :

-

Pulse Program : Standard proton-decoupled pulse program.

-

Spectral Width : ~240 ppm.

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise.

-

-

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation :

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

-

Data Acquisition :

-

Background Scan : With the clean, empty ATR crystal, perform a background scan to record the spectrum of the ambient environment (e.g., CO₂, water vapor), which will be subtracted from the sample spectrum.

-

Sample Scan :

-

Lower the ATR press arm to apply consistent pressure on the solid sample, ensuring good contact with the crystal.

-

Initiate the sample scan.

-

Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

-

Cleaning : After the measurement, raise the press arm, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

Solubility Profile of 5'-Bromo-2'-hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5'-Bromo-2'-hydroxyacetophenone in organic solvents. Understanding the solubility of this compound is crucial for its application in scientific research and pharmaceutical development, impacting aspects from reaction kinetics to formulation and bioavailability. While quantitative solubility data for this compound is not extensively available in published literature, this guide offers valuable insights by examining the solubility of structurally analogous compounds, detailing robust experimental protocols for solubility determination, and providing a framework for analytical quantification.

Understanding the Solubility of this compound

This compound is a solid crystalline compound. Its molecular structure, featuring a polar hydroxyl group capable of hydrogen bonding and a bromine atom which increases hydrophobicity, suggests a nuanced solubility profile in organic solvents. The presence of the hydroxyl group is expected to enhance solubility in polar protic solvents like alcohols, while the overall aromatic character and the bromo substituent would favor solubility in less polar and non-polar organic solvents.

Due to the limited availability of direct quantitative data, this guide presents solubility information for two structurally related compounds: 2'-hydroxyacetophenone (B8834) and 4'-bromoacetophenone (B126571). This comparative data provides a basis for estimating the solubility behavior of this compound.

Data Presentation: Solubility of Structurally Similar Compounds

The following tables summarize the available solubility data for 2'-hydroxyacetophenone and 4'-bromoacetophenone in various organic solvents. This information serves as a valuable reference for solvent selection in processes involving this compound.

Table 1: Quantitative and Qualitative Solubility of 2'-Hydroxyacetophenone

| Solvent | Solubility | Temperature (°C) |

| Ethanol | ~11 mg/mL[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1] | Not Specified |

| Dimethylformamide (DMF) | ~16 mg/mL[1] | Not Specified |

| Acetone | Soluble[2] | Not Specified |

| Water | Slightly soluble[3][4] | Not Specified |

Table 2: Qualitative Solubility of 4'-Bromoacetophenone

| Solvent | Solubility |

| Chloroform | Soluble[5][6] |

| Methanol (B129727) | 0.1 g/mL, clear[5] |

| Alcohol | Soluble[5][7] |

| Ether | Soluble[5][7] |

| Benzene | Soluble[5][7] |

| Glacial Acetic Acid | Soluble[5][7] |

| Carbon Disulfide | Soluble[5][7] |

| Petroleum Ether | Soluble[5][7] |

| Water | Insoluble[5][6][7][8] |

Based on this data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate to good solubility in alcohols such as methanol and ethanol. Its solubility in non-polar solvents is likely to be significant due to the bromoacetophenone moiety.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any research or development activity. The following are detailed methodologies for key experiments to determine the solubility of a crystalline organic compound like this compound.

Gravimetric Method (Shake-Flask)

This is a classic and reliable method for determining equilibrium solubility.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely evaporated, weigh the evaporating dish containing the solid residue.

-

The solubility is calculated as the mass of the residue per volume of the solvent.

UV/Vis Spectrophotometry

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.

Objective: To determine the solubility of this compound by measuring its absorbance in a saturated solution.

Materials:

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (solid)

-

Selected organic solvent (must be UV transparent at the analysis wavelength)

Procedure:

-

Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV spectrum to determine the wavelength of maximum absorbance (λmax). For the related compound 2'-hydroxyacetophenone, the λmax values are 213 and 251 nm.[1]

-

Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Preparation of Saturated Solution: Follow steps 1-5 of the Gravimetric Method to prepare a filtered saturated solution.

-

Analysis: Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, which represents the solubility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for low-solubility compounds.

Objective: To quantify the concentration of this compound in a saturated solution using HPLC.

Materials:

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase solvents (e.g., acetonitrile, water, methanol)

-

Volumetric flasks and pipettes

-

This compound (solid)

-

Selected organic solvent

Procedure:

-

Method Development: Develop an HPLC method capable of separating this compound from any potential impurities. This involves selecting a suitable column, mobile phase composition (isocratic or gradient), flow rate, and detection wavelength (based on UV spectrum).

-

Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase or a compatible solvent. Inject each standard into the HPLC system and create a calibration curve by plotting peak area versus concentration.

-

Preparation of Saturated Solution: Follow steps 1-5 of the Gravimetric Method to prepare a filtered saturated solution.

-

Analysis: Inject a known volume of the filtered saturated solution (or a dilution thereof) into the HPLC system.

-

Identify and integrate the peak corresponding to this compound.

-

Use the calibration curve to determine the concentration of the compound in the injected sample and calculate the solubility in the original solvent.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Conclusion

While direct quantitative solubility data for this compound remains elusive in readily accessible literature, a systematic approach utilizing data from analogous compounds and robust experimental methodologies can provide the necessary framework for its characterization. The structural similarities to 2'-hydroxyacetophenone and 4'-bromoacetophenone suggest good solubility in a range of common organic solvents. For precise quantification, the detailed gravimetric, UV/Vis spectrophotometric, and HPLC protocols provided in this guide offer reliable and validated methods for researchers and drug development professionals. The successful application of these techniques will enable the accurate determination of this compound's solubility, a critical parameter for its effective use in scientific and industrial applications.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 4'-Bromoacetophenone CAS#: 99-90-1 [m.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 5'-Bromo-2'-hydroxyacetophenone: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-Bromo-2'-hydroxyacetophenone, a synthetic brominated phenolic ketone. It details the compound's discovery and historical context, outlines a robust experimental protocol for its synthesis via the Fries rearrangement, and explores its applications in medicinal chemistry. Notably, this guide delves into its role as a key precursor in the development of biologically active molecules, including its use as a ligand in complexes with demonstrated spermicidal activity and in the synthesis of potent inhibitors of DNA-dependent protein kinase (DNA-PK). All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

This compound is a substituted aromatic ketone with the chemical formula C₈H₇BrO₂. It is a white to off-white crystalline solid at room temperature.[1] This compound is not known to occur naturally and is synthesized for use primarily as an intermediate in the production of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring a hydroxyl group ortho to an acetyl group on a brominated benzene (B151609) ring, makes it a versatile building block in organic synthesis. This guide will explore the history of its synthesis, provide a detailed experimental protocol, and discuss its significance in the development of therapeutic agents.

Discovery and History

The synthesis of this compound is not attributed to a single discoverer but is rooted in the broader study of acetophenone (B1666503) and salicylic (B10762653) acid derivatives. The core chemical transformation for its synthesis is the Fries rearrangement, a reaction discovered by German chemist Karl Theophil Fries in 1908. This rearrangement reaction converts a phenolic ester to a hydroxy aryl ketone.

While the exact date of the first synthesis of this compound is not definitively documented in readily available literature, a seminal paper by K. von Auwers in a 1908 volume of Berichte der deutschen chemischen Gesellschaft describes the synthesis of various hydroxyacetophenones and their derivatives, laying the groundwork for the preparation of compounds like this compound through the application of the Fries rearrangement to precursors such as 4-bromophenyl acetate (B1210297).[2] A 1981 publication in the Indian Journal of Chemistry, Section B: Organic Chemistry, Including Medicinal Chemistry reported on the toxicology of this compound, indicating its availability and scientific interest by that time.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fries rearrangement of 4-bromophenyl acetate. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and involves the intramolecular acyl migration from the phenolic ester to the aromatic ring.

Experimental Protocol: Fries Rearrangement of 4-Bromophenyl Acetate

This protocol is adapted from established methodologies for the Fries rearrangement.[3]

Materials:

-

4-Bromophenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice-water

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, place 4-bromophenyl acetate.

-

Heat the flask to 130°C using a heating mantle.

-

Carefully add anhydrous aluminum chloride in portions to the molten 4-bromophenyl acetate with continuous stirring. An exothermic reaction will occur.

-

Maintain the reaction mixture at 130°C and continue stirring for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and water. This should be done in a fume hood as fumes may be evolved.

-

Stir the mixture until the solid dissolves.

-

Transfer the resulting mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a hexane/ethyl acetate mixture.

Expected Yield: 84–91%[3]

Diagram of the Synthesis Workflow:

Biological Significance and Applications

This compound serves as a valuable intermediate in the synthesis of various compounds with significant biological activities. Two prominent examples are its use in the formation of spermicidal agents and as a building block for DNA-dependent protein kinase (DNA-PK) inhibitors.

Ligand in Spermicidal Vanadocene Complexes

This compound has been utilized as a ligand in the synthesis of vanadocene complexes, which have demonstrated potent spermicidal activity. These organometallic compounds have been investigated as potential vaginal contraceptives.

Quantitative Data on Spermicidal Activity of Vanadocene Complexes:

| Complex | EC₅₀ (µM) for Sperm Immobilization |

| Vanadocene Dichloride (VDC) | 7.5 |

| Bis(methylcyclopentadienyl) vanadium dichloride (VMDC) | 4.3 |

| Bis(pentamethylcyclopentadienyl) vanadium dichloride (VPMDC) | 0.7 |

EC₅₀ represents the concentration required to inhibit sperm motility by 50%. Data from a study on vanadocene complexes.[4]

Experimental Protocol: Determination of Spermicidal Activity (EC₅₀)

This protocol outlines a general method for assessing the spermicidal activity of compounds using computer-assisted sperm analysis (CASA).

Materials:

-

Semen sample

-

Biggers-Whitten-Whittingham (BWW) medium supplemented with 0.3% bovine serum albumin (BSA)

-

Test compounds (vanadocene complexes) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Computer-assisted sperm analysis (CASA) system

-

Incubator (37°C, 5% CO₂)

-

Microcentrifuge tubes

-

Micropipettes

Procedure:

-

Sperm Preparation:

-

Allow the semen sample to liquefy at 37°C for 30 minutes.

-

Select motile spermatozoa using a swim-up procedure or density gradient centrifugation.

-

Wash the motile sperm fraction with BWW medium and resuspend to a final concentration of approximately 10 x 10⁶ sperm/mL.

-

-

Compound Incubation:

-

Prepare serial dilutions of the test compounds in BWW medium.

-

Add a fixed volume of the sperm suspension to microcentrifuge tubes containing the different concentrations of the test compounds.

-

Include a vehicle control (e.g., BWW medium with the same concentration of DMSO used to dissolve the compounds).

-

Incubate the tubes at 37°C in a 5% CO₂ atmosphere for a specified time (e.g., 3 hours).

-

-

Motility Assessment:

-

At the end of the incubation period, load a small aliquot of each sample into a pre-warmed counting chamber.

-

Analyze sperm motility using a CASA system. The system will track individual sperm and provide data on various motility parameters, including the percentage of motile sperm.

-

-

Data Analysis:

-

Calculate the percentage of sperm immobilization for each compound concentration relative to the vehicle control.

-

Plot the percentage of immobilization against the logarithm of the compound concentration.

-

Determine the EC₅₀ value, the concentration of the compound that causes a 50% reduction in sperm motility, by fitting the data to a sigmoidal dose-response curve.

-

Logical Diagram for Spermicidal Activity Assessment:

Precursor for DNA-Dependent Protein Kinase (DNA-PK) Inhibitors

This compound is a key starting material for the synthesis of chromenone-based libraries of compounds. Screening of these libraries has led to the discovery of potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the repair of DNA double-strand breaks. One such inhibitor, NU7441, has shown significant potential in cancer therapy by sensitizing tumor cells to DNA-damaging agents.

Quantitative Data on DNA-PK Inhibition:

| Compound | Target | IC₅₀ (nM) |

| NU7441 | DNA-PK | 13 |

IC₅₀ represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[5]

Experimental Protocol: In Vitro DNA-PK Kinase Assay

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against DNA-PK.

Materials:

-

Purified human DNA-PK enzyme (catalytic subunit and Ku70/80)

-

Biotinylated peptide substrate specific for DNA-PK

-

Activating DNA (e.g., sheared calf thymus DNA)

-

ATP, [γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (containing MgCl₂, DTT, etc.)

-

Test inhibitor (e.g., NU7441) dissolved in DMSO

-

Streptavidin-coated plates or beads

-

Wash buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, activating DNA, and the peptide substrate.

-

Add the test inhibitor at various concentrations. Include a control with no inhibitor (vehicle control) and a control with no enzyme (background).

-

Add the purified DNA-PK enzyme to all wells except the background control.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding a mixture of ATP and a tracer amount of radiolabeled ATP (e.g., [γ-³²P]ATP).

-

Incubate the reaction mixture at 30°C for a specific time (e.g., 60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).

-

Transfer the reaction mixture to a streptavidin-coated plate or add streptavidin-coated beads to capture the biotinylated peptide substrate.

-

Wash the plate or beads with wash buffer to remove unincorporated radiolabeled ATP.

-

Add a scintillation cocktail to the wells or tubes containing the captured peptide.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the background radioactivity (no enzyme control) from all other readings.

-

Calculate the percentage of kinase activity for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, by fitting the data to a dose-response curve.

-

Signaling Pathway Diagram for DNA-PK in Non-Homologous End Joining (NHEJ):

Conclusion

This compound, a synthetically derived compound, holds a significant place in the landscape of medicinal chemistry and drug development. While its discovery is intertwined with the foundational work on the Fries rearrangement in the early 20th century, its utility continues to be demonstrated in modern research. The detailed synthetic protocol provided in this guide offers a reliable method for its preparation. Its application as a precursor for sophisticated molecules, such as ligands for spermicidal agents and potent DNA-PK inhibitors, underscores its importance as a versatile chemical intermediate. The experimental methodologies and quantitative data presented herein provide a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and pharmacology, facilitating further exploration of this and related compounds for therapeutic applications.

References

A Comprehensive Technical Guide to the Physical Characteristics of 5'-Bromo-2'-hydroxyacetophenone Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the key physical characteristics of 5'-Bromo-2'-hydroxyacetophenone powder, a crucial starting material and intermediate in various synthetic and pharmaceutical applications. This document outlines its physical properties in a structured format, details the experimental protocols for their determination, and presents a logical workflow for the characterization of such chemical powders.

Core Physical Properties

This compound is a substituted aromatic ketone. Its physical state under standard conditions is a white to pale yellow crystalline powder.[1] A comprehensive summary of its key physical and chemical identifiers is provided below.

| Identifier | Value | Reference |

| CAS Number | 1450-75-5 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [1][2][4] |

| IUPAC Name | 1-(5-bromo-2-hydroxyphenyl)ethanone | [4] |

| Synonyms | 2-Acetyl-4-bromophenol, 2'-Hydroxy-5'-bromoacetophenone | [4] |

A summary of the quantitative physical data for this compound powder is presented in the following table.

| Physical Property | Value |

| Appearance | White to pale yellow crystalline powder.[1] |

| Melting Point | 58-61 °C |

| Boiling Point | 135-143 °C (at 16 Torr) |

| Solubility | Soluble in Chloroform.[1] |

| Density (Predicted) | 1.586 ± 0.06 g/cm³ |

Experimental Protocols for Physical Characterization

Accurate determination of the physical properties of a chemical powder is essential for quality control, process development, and regulatory compliance. The following sections detail the standard methodologies for characterizing the key physical attributes of this compound powder.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting range is typically narrow.

Methodology: Capillary Melting Point Determination (Based on ASTM E324) [5][6]

-

Sample Preparation: A small amount of the dry this compound powder is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or a digital temperature sensor, and a means for observing the sample is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is raised rapidly to approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the last solid crystal melts is recorded as the final melting point.

-

-

Reporting: The melting point is reported as a range from the initial to the final melting temperature. For this compound, a typical range is 58-61 °C.

Determination of Solubility

Understanding the solubility of a compound is crucial for its formulation, purification, and use in chemical reactions.

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, accurately weighed amount of this compound powder (e.g., 10 mg) is placed into a clean, dry test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL of chloroform) is added to the test tube.

-

Observation: The mixture is agitated or sonicated at a controlled temperature (e.g., 25 °C) for a specified period.

-

Assessment: The solubility is determined by visual inspection. If the solid completely dissolves to form a clear solution, it is deemed soluble. If any solid remains, it is considered insoluble or sparingly soluble under those conditions.

-

Reporting: The result is reported qualitatively (e.g., soluble, sparingly soluble, insoluble) along with the solvent, concentration, and temperature. For this compound, it is reported as soluble in chloroform.

Determination of Apparent Density

The apparent density of a powder is its mass per unit volume, including the space between particles. It is an important parameter for powder handling, storage, and die filling in tablet manufacturing.

Methodology: Apparent Density Measurement (Based on ASTM B212 - Hall Flowmeter Method) [7]

-

Apparatus: A Hall flowmeter funnel with a specified orifice diameter, a density cup of known volume (e.g., 25 cm³), and a stand to hold the funnel are required.

-

Procedure:

-

The empty, clean, and dry density cup is weighed.

-

The powder is allowed to flow freely through the Hall flowmeter funnel into the density cup until it overflows. The powder should not be packed or vibrated.

-

The excess powder is carefully scraped off the top of the cup using a straightedge, ensuring the powder is level with the rim.

-

The filled density cup is then weighed.

-

-

Calculation: The apparent density is calculated by subtracting the mass of the empty cup from the mass of the filled cup and dividing by the volume of the cup.

-

Reporting: The apparent density is reported in g/cm³.

Workflow for Physical Characterization of a Novel Powder

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a new or uncharacterized chemical powder, such as a newly synthesized batch of this compound.

Caption: A workflow diagram for the physical characterization of a chemical powder.

References

- 1. 5-Bromo-2-hydroxyacetophenone CAS#: 1450-75-5 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 1450-75-5 [m.chemicalbook.com]

- 4. This compound | C8H7BrO2 | CID 95991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.astm.org [store.astm.org]

- 6. infinitalab.com [infinitalab.com]

- 7. store.astm.org [store.astm.org]

Methodological & Application

Synthesis of Chalcones Using 5'-Bromo-2'-hydroxyacetophenone: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chalcones derived from 5'-Bromo-2'-hydroxyacetophenone. Chalcones, belonging to the flavonoid family, are a significant class of compounds in medicinal chemistry due to their diverse biological activities.[1][2] The presence of a bromine atom and a hydroxyl group on the acetophenone (B1666503) ring offers a versatile scaffold for further chemical modifications, making this compound a valuable starting material in the development of novel therapeutic agents.

The primary synthetic route detailed here is the Claisen-Schmidt condensation, a reliable and widely employed method for synthesizing chalcones.[3][4] This reaction involves a base-catalyzed condensation between an acetophenone and an aromatic aldehyde.

Biological Significance of Derived Chalcones

Chalcones synthesized from this compound have demonstrated a wide array of pharmacological activities, establishing them as privileged scaffolds in drug discovery. These activities include:

-

Antioxidant Activity: The presence of hydroxyl groups can contribute to potent radical scavenging capabilities.[1][5][6]

-

Anti-inflammatory Effects: Chalcones are known to exhibit anti-inflammatory properties.[7]

-

Anticancer Properties: Certain chalcone (B49325) derivatives can induce apoptosis in cancer cells.[3]

-

Antimicrobial Activity: Chalcones have shown activity against various bacterial and fungal strains.[5][6][7]

The bromine atom on the chalcone structure can also serve as a functional handle for further chemical modifications, such as cross-coupling reactions, to generate a diverse library of novel compounds for biological screening.

Experimental Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various chalcones starting from this compound and different aromatic aldehydes, as reported in the literature.

| Chalcone Product | Aromatic Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| 5′-bromo-3,4-dimethoxy-2′-hydroxy-chalcone | 3,4-dimethoxy-benzaldehyde | 20% w/v aqueous KOH / Ethanol (B145695) | 24 h | High | [1] |

| 5′-bromo-2′,3,4-trihydroxy-chalcone (from precursor) | 3,4-dihydroxybenzaldehyde | HCl (10% aq) / Methanol (reflux) | 15 min | 50% | [1] |

| 3-bromo-5-chloro-2-hydroxy chalcone | Benzaldehyde | aq. NaOH / Ethanol | Overnight | - | [8] |

| 3-bromo-5-chloro-2-hydroxy-4-methoxy chalcone | Anisaldehyde | aq. NaOH / Ethanol | Overnight | - | [8] |

Note: Yields and reaction times can vary based on the specific reactivity of the aldehyde and the precise reaction conditions.

Experimental Protocols

This section provides a detailed protocol for the synthesis of chalcones via the Claisen-Schmidt condensation of this compound with an aromatic aldehyde.

Materials and Equipment:

-

This compound

-

Substituted aromatic aldehyde

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

Hydrochloric acid (HCl), dilute solution (e.g., 10%)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates and chamber

-

Standard laboratory glassware

General Synthesis Protocol:

-

Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aromatic aldehyde (1.0-1.2 equivalents) in a minimal amount of ethanol with stirring at room temperature.[3]

-

Base Addition: While stirring the solution, slowly add a 20% w/v aqueous solution of KOH dropwise.[1] The reaction mixture can be maintained at room temperature or cooled in an ice bath to control any exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[3] The reaction time can range from a few hours to overnight, depending on the reactants.[1][8]

-

Precipitation of the Chalcone: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidification: Acidify the mixture with dilute HCl until the pH is acidic (pH 5-6). This will cause the chalcone product to precipitate.[3]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[3]

-

Washing: Wash the solid with cold distilled water until the washings are neutral to litmus (B1172312) paper.[3]

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a pure product.[1]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of chalcones.

Signaling Pathway: Chalcone-Induced Apoptosis

Caption: Chalcone-induced apoptosis signaling pathway.

References

- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. derpharmachemica.com [derpharmachemica.com]

Preparation of 6-bromochromen-4-one from 5'-Bromo-2'-hydroxyacetophenone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 6-bromochromen-4-one, a valuable scaffold in medicinal chemistry, starting from 5'-Bromo-2'-hydroxyacetophenone. The presented methodology is a robust two-step process involving an initial Vilsmeier-Haack formylation to yield an intermediate, 6-bromo-3-formylchromone, followed by a base-catalyzed deformylation to afford the final product. Detailed experimental protocols for each step are provided, along with a summary of expected yields and reaction parameters. This guide is intended to equip researchers in organic synthesis and drug development with a reliable method for the preparation of this important chromone (B188151) derivative.

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many naturally occurring flavonoids and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The targeted synthesis of substituted chromones is therefore of significant interest in the field of medicinal chemistry and drug discovery. The specific target of this protocol, 6-bromochromen-4-one, serves as a key intermediate for the elaboration into more complex molecules, with the bromine atom providing a handle for further functionalization through various cross-coupling reactions.

The synthetic strategy outlined herein begins with the readily available this compound and proceeds through a reliable and scalable two-step sequence.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of 6-bromochromen-4-one.

| Step | Reaction | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | Vilsmeier-Haack Formylation | This compound | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | 6-bromo-3-formylchromone | 70-80% |

| 2 | Deformylation | 6-bromo-3-formylchromone | Piperidine (B6355638), Ethanol (B145695) | 6-bromochromen-4-one | 85-95% |

Experimental Protocols

Step 1: Synthesis of 6-bromo-3-formylchromone via Vilsmeier-Haack Reaction

This protocol describes the formylation and cyclization of this compound to yield 6-bromo-3-formylchromone.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, cool anhydrous DMF (3 equivalents) in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (3 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.

-

To this pre-formed Vilsmeier reagent, add a solution of this compound (1 equivalent) in a minimal amount of anhydrous DMF dropwise, while maintaining the temperature at 0-5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

-

A solid precipitate of 6-bromo-3-formylchromone will form. Continue stirring until all the ice has melted.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of cold deionized water to remove any residual DMF and inorganic salts.

-

Recrystallize the crude product from ethanol to obtain pure 6-bromo-3-formylchromone as a crystalline solid.

-

Dry the product under vacuum. A typical yield is in the range of 70-80%.

Step 2: Deformylation of 6-bromo-3-formylchromone

This protocol outlines the base-catalyzed removal of the formyl group from 6-bromo-3-formylchromone to yield the final product, 6-bromochromen-4-one.[1]

Materials:

-

6-bromo-3-formylchromone

-

Piperidine

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), 2M (for acidification)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-bromo-3-formylchromone (1 equivalent) in ethanol.

-

Add piperidine (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and acidify to pH 2-3 with 2M hydrochloric acid.

-

A precipitate of 6-bromochromen-4-one will form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum to afford pure 6-bromochromen-4-one. A typical yield for this step is 85-95%.

Mandatory Visualization

The following diagrams illustrate the overall synthetic workflow and the logical relationship of the two-step synthesis process.

Caption: Synthetic workflow for the preparation of 6-bromochromen-4-one.

Caption: Logical relationship of the two-step synthesis process.

References

Application Notes and Protocols: 5'-Bromo-2'-hydroxyacetophenone as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5'-Bromo-2'-hydroxyacetophenone as a key starting material in the synthesis of a variety of heterocyclic compounds, including chalcones, flavones, and chromones. These classes of compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Synthesis of 6-Bromo-2'-hydroxychalcones via Claisen-Schmidt Condensation

Chalcones are open-chain flavonoids renowned for their antioxidant, anti-inflammatory, and anticancer properties. The Claisen-Schmidt condensation provides a straightforward and efficient method for the synthesis of 6-bromo-2'-hydroxychalcones from this compound and various aromatic aldehydes.

Experimental Protocol: General Procedure for Chalcone (B49325) Synthesis

-

Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted aromatic aldehyde (1.0-1.2 equivalents) in ethanol (B145695) or methanol (B129727) at room temperature with stirring.

-